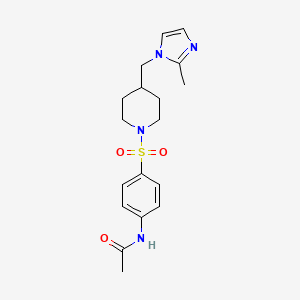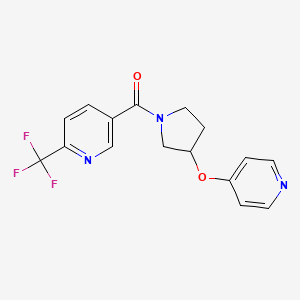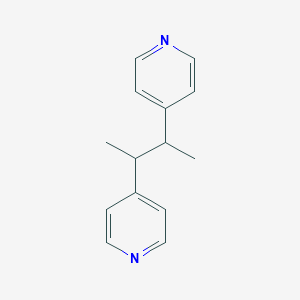
2,3-Bis-(4-pyridyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis-(4-pyridyl)butane is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
A new metal–organic framework, namely, { [Cu (bib) 2 ]·NO 3 ·4H 2 O} n ( 1) (bib = 2,3-bis (4-pyridyl)butane), was synthesized and characterized . In the structure of 1, nitrogen atoms of four bib ligands bind to the tetrahedrally coordinated metal ion .Molecular Structure Analysis
The 2,3-bis (4-pyridyl)butane molecule contains a total of 33 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Bis-(4-pyridyl)butane are largely determined by its molecular structure. It has a molecular weight of 212.29 and a molecular formula of C14H16N2 .Applications De Recherche Scientifique
Complexation with Carboxylatopillar[5]arene
- 2,3-Bis-(4-pyridyl)butane derivatives demonstrate significant binding behavior with negatively charged carboxylatopillar[5]arene, exhibiting large association constants in aqueous solutions. This behavior is highly influenced by the position of the substituents on the pyridinium ring, affecting the association constants and binding modes (Li et al., 2011).
Coordination Compounds and Photocatalytic Properties
- Reactions of 2,3-Bis-(4-pyridyl)butane with copper halide/thiocyanate lead to novel copper complexes that have been found to possess significant photocatalytic properties, particularly in the degradation of certain dyes under visible light (Niu et al., 2018).
Modification of Polyoxometalate Anions
- 2,3-Bis-(4-pyridyl)butane is used in the construction of polyoxometalate-based compounds, influencing the formation of complex structures and demonstrating electrocatalytic activities and fluorescent properties, as well as photocatalytic activities for the decomposition of various organic dyes (Wang et al., 2014).
Synthesis of Pyrano[2,3-d]pyrimidinone and Pyrido[2,3-d]pyrimidine Derivatives
- Utilized in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives, 2,3-Bis-(4-pyridyl)butane shows effectiveness in promoting synthesis under specific conditions, offering advantages like short reaction times and high yields (Jolodar et al., 2017).
Molecular Complementarity in Co-Crystal
- Studies indicate the effectiveness of 2,3-bis(4-pyridyl)butane in co-crystal engineering, showing its potential in crystallization techniques and highlighting the importance of geometric fit and hydrogen bonding in co-crystal formation (Wu & Liu, 2013).
Propriétés
IUPAC Name |
4-(3-pyridin-4-ylbutan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJXWHRUXUVTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis-(4-pyridyl)butane | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

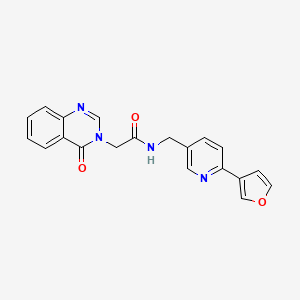
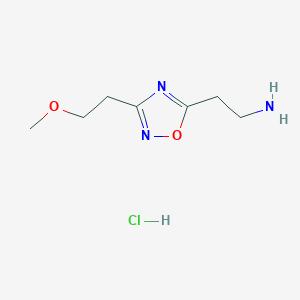
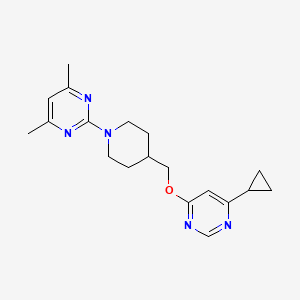
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
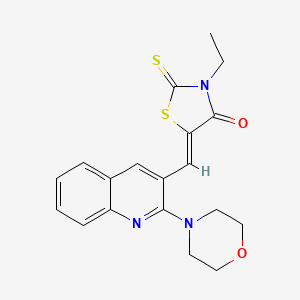
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
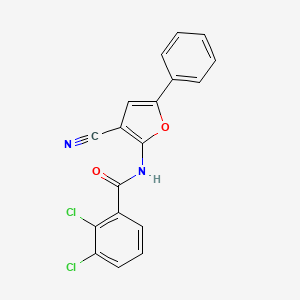
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
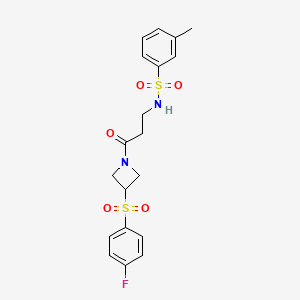
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
